molecular formula C90H174N6O3 B11933632 n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide

n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide

Cat. No.: B11933632
M. Wt: 1388.4 g/mol
InChI Key: KIOSQLHXJYTPDN-UHFFFAOYSA-N
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Description

n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide is a synthetic compound known for its unique structure and properties. It is an ionizable lipid-like material primarily used for the delivery of messenger RNA (mRNA) and CRISPR/Cas9 systems . The compound’s structure consists of a benzene ring substituted with three carboxamide groups, each linked to a didodecylamino propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide involves multiple steps. The starting material, benzene-1,3,5-tricarboxylic acid, undergoes a series of reactions to introduce the didodecylamino propyl groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzene derivatives .

Scientific Research Applications

n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n1,n3,n5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide is unique due to its specific side chains, which enhance its ability to deliver genetic material efficiently. Its structure allows for better interaction with cellular membranes, making it a preferred choice for mRNA and CRISPR/Cas9 delivery .

Properties

Molecular Formula

C90H174N6O3

Molecular Weight

1388.4 g/mol

IUPAC Name

1-N,3-N,5-N-tris[3-(didodecylamino)propyl]benzene-1,3,5-tricarboxamide

InChI

InChI=1S/C90H174N6O3/c1-7-13-19-25-31-37-43-49-55-61-73-94(74-62-56-50-44-38-32-26-20-14-8-2)79-67-70-91-88(97)85-82-86(89(98)92-71-68-80-95(75-63-57-51-45-39-33-27-21-15-9-3)76-64-58-52-46-40-34-28-22-16-10-4)84-87(83-85)90(99)93-72-69-81-96(77-65-59-53-47-41-35-29-23-17-11-5)78-66-60-54-48-42-36-30-24-18-12-6/h82-84H,7-81H2,1-6H3,(H,91,97)(H,92,98)(H,93,99)

InChI Key

KIOSQLHXJYTPDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC)C(=O)NCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

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